![molecular formula C19H17BrN4O2 B2730635 6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one CAS No. 1105242-47-4](/img/structure/B2730635.png)

6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

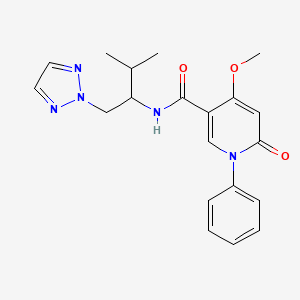

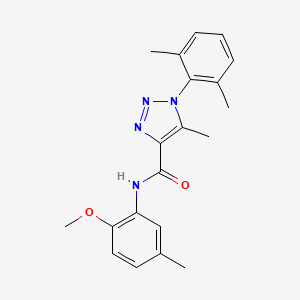

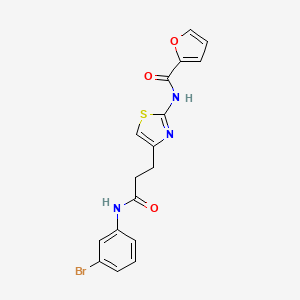

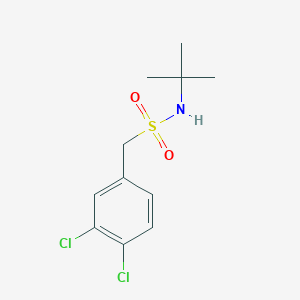

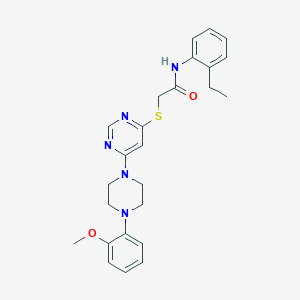

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its properties and interactions. Analyzing bond angles, functional groups, and stereochemistry provides insights into its stability and reactivity. Crystallographic studies, such as the one conducted by Yu et al , reveal the precise arrangement of atoms in the crystal lattice.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Evaluation

Synthetic Pathways and Biological Activities : Researchers have developed synthetic pathways to create derivatives of pyrimidin-4(3H)-one compounds, which have been evaluated for their potential anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer activities. For example, a study outlines the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, showing promising analgesic and anti-inflammatory activities (A. Abu‐Hashem, M. Youssef, 2011).

Antimicrobial and Antifungal Potentials : Novel chromone-pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial properties, revealing compounds with significant activity against bacterial and fungal pathogens (S. Tiwari et al., 2018).

Antitubercular and Antiviral Activities : Derivatives of pyrimidin-4(3H)-one, including those with nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, have been synthesized and assessed for their anti-tubercular efficacy through in vitro and in silico studies, identifying compounds with potent activity against mycobacterium tuberculosis (B. Vavaiya et al., 2022). Furthermore, derivatives targeting HIV-1 have shown virus-inhibiting properties, underscoring the compound's relevance in antiviral research (M. Novikov et al., 2004).

Anticancer Investigations : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has demonstrated significant antitumor activity, particularly against human breast adenocarcinoma cell lines, highlighting the potential of these compounds in cancer therapy (Khaled R. A. Abdellatif et al., 2014).

Mechanistic Studies and Drug Development

Enzyme Inhibition and Mode of Action : The exploration of pyrimidine derivatives as enzyme inhibitors, particularly those targeting xanthine oxidase and phosphodiesterases, provides insights into their mechanism of action and potential therapeutic applications. Studies have reported on the synthesis and evaluation of such inhibitors, suggesting their utility in treating conditions like gout and hypertension (A. P. Hall et al., 1964; B. Dumaitre, N. Dodic, 1996).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]-3-(3,4-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2/c1-12-3-6-15(11-13(12)2)22-19(26)23-17-18(25)24(10-9-21-17)16-7-4-14(20)5-8-16/h3-11H,1-2H3,(H2,21,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDXKSXWCUVZOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2730552.png)

![2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2730555.png)

![3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2730556.png)

![6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2730564.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2730571.png)

![1-Methylsulfonyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2730572.png)